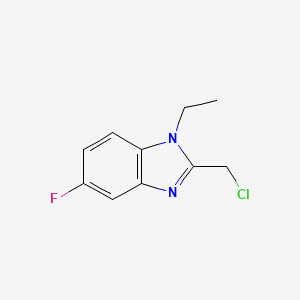

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole

描述

属性

IUPAC Name |

2-(chloromethyl)-1-ethyl-5-fluorobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2/c1-2-14-9-4-3-7(12)5-8(9)13-10(14)6-11/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPTVXCJFIFRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)N=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 2-Chloro-1H-Benzimidazole Derivatives

A common approach to prepare 1-ethyl substituted benzimidazole derivatives involves the alkylation of 2-chloro-1H-benzimidazole with ethyl halides under basic conditions:

- Procedure Example:

- 2-chloro-1H-benzimidazole is dissolved in dry N,N-dimethylformamide (DMF) at 0 °C.

- Sodium hydride (NaH) is added to generate the benzimidazole anion.

- Bromoethane or iodoethane is added dropwise, and the mixture is stirred at room temperature for 2 hours.

- The reaction mixture is quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.

- Yields of 1-ethyl-2-chlorobenzimidazole are reported up to 92.7% with melting points around 48-52 °C.

This method is efficient and provides a good yield of the 1-ethyl derivative, which is a key intermediate for further functionalization.

Introduction of the Chloromethyl Group at the 2-Position

The chloromethyl group can be introduced via chloromethylation reactions or by using chloromethyl ketone intermediates:

A patented method describes the preparation of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethyl ketone using organozinc reagents reacting with fluorinated benzopyran nitriles under mild conditions (0–45 °C) for 15–48 hours. This method is noted for its mild conditions and suitability for industrial scale.

Alternatively, chloromethylation of benzimidazole derivatives can be achieved using reagents such as chloromethyl chloride or via substitution reactions on appropriate precursors.

Fluorination at the 5-Position

Representative Reaction Conditions and Yields

Analytical and Operational Notes

- The alkylation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

- Organozinc reagents provide a mild and selective pathway for functionalization, avoiding harsh conditions that may degrade fluorinated substrates.

- Purification methods include extraction, drying over anhydrous salts (Na2SO4 or MgSO4), rotary evaporation, and chromatographic techniques.

- Characterization data such as melting points, NMR spectra, and LC-MS confirm the structure and purity of intermediates and final products.

Research Findings and Industrial Relevance

- The organozinc-mediated synthesis of chloromethyl ketones with fluorinated benzimidazole derivatives offers a scalable and safe industrial process, highlighting its potential for pharmaceutical manufacturing.

- Alkylation methods using sodium hydride and ethyl halides are well-established, reproducible, and yield high purity products suitable for further derivatization.

- The incorporation of fluorine enhances the bioactivity and metabolic stability of benzimidazole derivatives, making these synthetic routes valuable for drug discovery.

化学反应分析

Types of Reactions

2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different oxidation states or reduced forms.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Catalysts: Such as palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can form an amine derivative, while oxidation can yield an oxidized benzodiazole derivative.

科学研究应用

Antifungal Activity

Recent studies have explored the antifungal properties of derivatives of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole. For instance, research indicates that certain derivatives exhibit significant antifungal activity against various strains of fungi. The synthesis and evaluation of these derivatives have shown promising results, suggesting potential therapeutic applications in treating fungal infections .

Antiviral Potential

The compound's structure is conducive to antiviral activity. Research has indicated that benzimidazole derivatives can inhibit viral replication. Specific studies have highlighted the effectiveness of related compounds against viruses such as the Bovine Viral Diarrhea Virus (BVDV) . The presence of the chloromethyl group may enhance this antiviral activity by promoting interactions with viral proteins.

Antibacterial Properties

Several studies have reported that benzimidazole derivatives possess antibacterial properties. Compounds structurally related to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. This includes notable activity against strains like Staphylococcus aureus and Escherichia coli, which are significant pathogens in clinical settings .

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide. Research into similar compounds suggests that they can act as effective agents against various agricultural pests. The mechanism often involves disrupting biological processes in pests, leading to mortality or reduced reproductive success .

Synthesis and Evaluation of Antifungal Agents

A study focused on synthesizing novel 2-chloromethyl-1H-benzimidazole derivatives demonstrated their antifungal efficacy through in vitro tests. The synthesized compounds were evaluated for their ability to inhibit fungal growth, with several showing significant activity compared to standard antifungal agents .

Benzimidazole Derivatives Against BVDV

In a comparative study of benzimidazole derivatives, specific compounds were tested for their antiviral effects against BVDV. The results indicated that certain modifications to the benzimidazole structure could enhance antiviral potency significantly .

作用机制

The mechanism of action of 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The fluoro group can enhance the compound’s binding affinity to its targets, while the benzodiazole core can interact with various biological pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : 2-[Chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole (CAS 1096878-94-2)

- Structure : Substituted with a chlorophenylmethyl group at position 2 and a methyl group at position 4.

- Molecular Weight : 257 g/mol (C₁₅H₁₃ClN₂).

- Properties : Higher lipophilicity compared to the target compound due to the phenyl group. Used in synthetic intermediates and research applications .

- Key Difference : The absence of fluorine and ethyl groups reduces electronic polarization compared to the target compound.

Compound B : 5-Chloro-2-(chloromethyl)-1-(propan-2-yl)-1H-1,3-benzodiazole hydrochloride

- Structure : Features a chloromethyl group at position 2, isopropyl at position 1, and chlorine at position 5.

- Molecular Weight : 279.60 g/mol (C₁₁H₁₃Cl₃N₂).

- Properties : Additional chlorine enhances electrophilicity, while the isopropyl group increases steric bulk. Commonly used in pharmaceutical building blocks .

- Key Difference : The isopropyl substituent and lack of fluorine alter solubility and reactivity profiles.

Compound C : 2-Chloro-5-fluorobenzimidazole (CAS 108662-49-3)

- Structure : Lacks the ethyl and chloromethyl groups but retains fluorine and chlorine on the benzimidazole core.

- Molecular Weight : 170.58 g/mol (C₇H₄ClFN₂).

- Properties : Simpler structure with lower molecular weight; used in agrochemicals and kinase inhibitors .

- Key Difference : Absence of the chloromethyl and ethyl groups limits its utility in complex synthetic pathways.

Electronic and Steric Effects

Key Observations :

- The ethyl group provides moderate steric hindrance, balancing reactivity and stability better than the bulkier isopropyl in Compound B .

生物活性

2-(Chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole is a synthetic compound belonging to the benzodiazole family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₈ClF N₂

- CAS Number : 1154626-76-2

- Molecular Weight : 200.62 g/mol

The presence of the chloromethyl and fluoro groups is significant as they may enhance the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzodiazoles exhibit promising anticancer activity. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines.

Research Findings :

- A derivative of benzodiazole demonstrated an IC50 value of 7.4 μM against certain cancer cell lines, indicating significant cytotoxicity .

- In vivo studies using tumor-bearing mice showed that similar compounds could suppress tumor growth effectively .

The specific anticancer mechanisms attributed to benzodiazole derivatives often involve apoptosis induction in cancer cells, as evidenced by flow cytometry results showing increased apoptosis rates in treated cell lines .

Antibacterial Activity

Benzodiazole derivatives have also been explored for their antibacterial properties. The structural features of this compound could enhance its effectiveness against various bacterial strains.

Key Findings :

- Compounds bearing similar functional groups have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The minimum inhibitory concentration (MIC) values for some related compounds were reported as low as 0.015 mg/mL against S. aureus, showcasing their potential as effective antibacterial agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a benzodiazole derivative in vitro against multiple human tumor cell lines. The results indicated that:

- Cell Lines Tested : HeLa (cervical), CaCo-2 (colon), and others.

- IC50 Values : Ranged from 2.76 μM to 9.27 μM across different cell lines, with notable selectivity towards renal cancer cells (IC50 = 1.143 μM) .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of benzodiazole derivatives:

- Pathogens Tested : S. aureus and E. coli.

- Results : Compounds exhibited MIC values comparable to standard antibiotics, suggesting potential for development into therapeutic agents .

Comparative Analysis of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Benzodiazole | HeLa | 7.4 μM |

| CaCo-2 | 2.76 μM | ||

| Antibacterial | Benzodiazole | S. aureus | 0.015 mg/mL |

| E. coli | Comparable to standard antibiotics |

常见问题

Q. What are the recommended synthetic routes for preparing 2-(chloromethyl)-1-ethyl-5-fluoro-1H-1,3-benzodiazole?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated benzodiazole precursors. For example, describes a protocol where benzodiazole derivatives are synthesized via condensation of substituted anilines with aldehydes under acidic conditions. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity.

- Catalytic systems : Copper(I) iodide or bis(triphenylphosphine)palladium dichloride may facilitate coupling reactions, as seen in similar benzodiazole syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity .

Note: Substituent positioning (e.g., fluorine at C5) requires careful control of reaction temperature (60–80°C) to avoid side reactions.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Confirm substituent integration (e.g., ethyl group at N1: δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.3 ppm for CH₂). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- IR spectroscopy : Look for C-Cl stretch near 680–750 cm⁻¹ and benzodiazole ring vibrations at 1450–1600 cm⁻¹ .

- Elemental analysis : Compare calculated vs. experimental C/H/N percentages (tolerance ≤0.4%) to verify purity .

- Melting point : Sharp, reproducible melting points indicate crystalline homogeneity.

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

- Methodological Answer : Discrepancies in NMR/IR data often arise from:

- Tautomerism : Benzodiazoles may exhibit keto-enol tautomerism, altering proton chemical shifts. Use deuterated DMSO to stabilize tautomeric forms .

- Residual solvents : Ensure complete drying; residual DMF (δ ~2.7–3.0 ppm) can mask signals.

- Advanced techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., ethyl vs. chloromethyl groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What strategies optimize the compound’s stability during storage?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation. Benzodiazoles with halogen substituents are prone to light-induced cleavage .

- Moisture control : Use desiccants (silica gel) in sealed containers; chloromethyl groups hydrolyze to hydroxymethyl derivatives in humid conditions .

- Inert atmosphere : Argon or nitrogen gas minimizes oxidation of the ethyl or fluorophenyl groups .

Q. What are potential applications of this compound in bioorthogonal chemistry?

- Methodological Answer : The chloromethyl group enables site-specific functionalization (e.g., nucleophilic substitution with azides or thiols). highlights similar benzothiazoles used as fluorogenic labels via click chemistry. Proposed workflows:

- Labeling biomolecules : React with alkyne-modified proteins under Cu(I)-catalyzed conditions.

- In vivo imaging : Monitor reaction kinetics (e.g., pseudo-first-order rate constants) to optimize tagging efficiency in cellular models .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Chloromethyl groups are alkylating agents, posing mutagenic risks .

- Ventilation : Use fume hoods for synthesis and weighing; avoid inhalation of fine powders.

- Spill management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Collect waste in sealed containers for incineration .

Data Gaps and Research Challenges

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Methodological Answer :

- Predictive modeling : Use QSAR tools (e.g., EPI Suite) to estimate biodegradation half-lives and LC50 values for aquatic organisms .

- Empirical testing : Conduct acute toxicity assays (e.g., Daphnia magna 48-hour immobilization tests) under OECD guidelines to fill data gaps .

Advanced Synthetic Challenges

Q. What catalytic systems improve yield in cross-coupling reactions involving this benzodiazole?

- Methodological Answer :

- Palladium catalysts : Use Pd(PPh₃)₄ with Buchwald-Hartwig conditions for C-N bond formation (e.g., coupling with aryl halides) .

- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 48 h) and improve yields by 15–20% for halogenated benzodiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。